1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one
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Overview
Description
1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a bromine atom attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one typically involves multiple steps. One common method starts with the bromination of 4-(benzyloxy)-3-chlorophenyl ethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with different nucleophiles replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-chlorophenyl acetic acid: Similar structure but with an acetic acid group instead of a bromoethanone group.
4-(Benzyloxy)phenol: Lacks the chlorine and bromine atoms, making it less reactive.
4-(Benzyloxy)-3-chlorophenyl ethanone: Similar structure but without the bromine atom, leading to different reactivity and applications.
Properties
CAS No. |
73898-28-9 |
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Molecular Formula |
C15H12BrClO2 |
Molecular Weight |
339.61 g/mol |
IUPAC Name |
2-bromo-1-(3-chloro-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-14(18)12-6-7-15(13(17)8-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
JFGYOEJZIYBXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)Cl |
Origin of Product |
United States |
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